molecular formula C18H23N5O2 B14460116 5-Pyrimidinecarboxamide, 2-amino-N-(1-benzyl-4-piperidyl)-4-methoxy- CAS No. 72412-43-2

5-Pyrimidinecarboxamide, 2-amino-N-(1-benzyl-4-piperidyl)-4-methoxy-

Cat. No.: B14460116
CAS No.: 72412-43-2
M. Wt: 341.4 g/mol
InChI Key: NVGUWRCYEMNCDQ-UHFFFAOYSA-N
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Description

“5-Pyrimidinecarboxamide, 2-amino-N-(1-benzyl-4-piperidyl)-4-methoxy-” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Pyrimidinecarboxamide, 2-amino-N-(1-benzyl-4-piperidyl)-4-methoxy-” typically involves multi-step organic reactions. The starting materials may include pyrimidine derivatives, benzyl piperidine, and methoxy-containing reagents. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinecarboxamide Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Piperidine Derivatives: Compounds with the benzyl piperidine moiety but different functional groups.

Uniqueness

“5-Pyrimidinecarboxamide, 2-amino-N-(1-benzyl-4-piperidyl)-4-methoxy-” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

72412-43-2

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-amino-N-(1-benzylpiperidin-4-yl)-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C18H23N5O2/c1-25-17-15(11-20-18(19)22-17)16(24)21-14-7-9-23(10-8-14)12-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H,21,24)(H2,19,20,22)

InChI Key

NVGUWRCYEMNCDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N

Origin of Product

United States

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